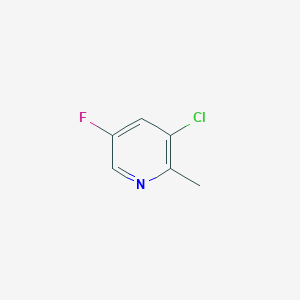
Epienshicin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epienshicin is a naturally occurring aryltetralin lignan found in the plant species Schisandra henryi. This compound is part of a larger group of lignans known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of epienshicin typically involves the extraction from Schisandra henryi using advanced chromatographic techniques. The process begins with the collection of plant material, followed by drying and grinding. The powdered material is then subjected to solvent extraction, often using methanol or ethanol. The crude extract is purified using column chromatography to isolate this compound.
Industrial Production Methods: Industrial production of this compound is still in its nascent stages. biotechnological approaches, such as in vitro cultures of Schisandra henryi, have shown promise in producing this compound on a larger scale. These methods involve optimizing culture conditions to enhance the yield of this compound, making it a viable option for industrial production .
Chemical Reactions Analysis
Types of Reactions: Epienshicin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to study its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide are used under controlled conditions to oxidize this compound.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents employed to reduce this compound.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the this compound molecule.
Major Products:
Scientific Research Applications
Epienshicin has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying lignan biosynthesis and chemical modifications.
Biology: this compound is used in research to understand its role in plant defense mechanisms and its interaction with other biomolecules.
Medicine: The compound has shown potential in treating various ailments due to its anti-inflammatory, antioxidant, and anticancer properties.
Industry: this compound is explored for its use in developing new pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of epienshicin involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: this compound scavenges free radicals, reducing oxidative stress in cells.
Anti-inflammatory Pathways: It inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation.
Anticancer Mechanisms: this compound induces apoptosis in cancer cells by activating specific signaling pathways
Comparison with Similar Compounds
Epienshicin is compared with other lignans such as schisantherin A, schisantherin B, and gomisin G. While these compounds share similar structural features, this compound stands out due to its unique aryltetralin structure and distinct biological activities.
Conclusion
This compound is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. Its unique chemical structure and properties make it a valuable subject for further research in various scientific fields. As industrial production methods improve, this compound may become more widely available for use in pharmaceuticals and other applications.
Properties
Molecular Formula |
C20H20O5 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(6R,7S,8R)-8-(4-hydroxy-3-methoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-benzo[f][1,3]benzodioxol-5-one |
InChI |
InChI=1S/C20H20O5/c1-10-11(2)20(22)14-8-18-17(24-9-25-18)7-13(14)19(10)12-4-5-15(21)16(6-12)23-3/h4-8,10-11,19,21H,9H2,1-3H3/t10-,11-,19-/m1/s1 |
InChI Key |
PKDKRIQIMYSIFF-XCJKDKRRSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](C(=O)C2=CC3=C(C=C2[C@H]1C4=CC(=C(C=C4)O)OC)OCO3)C |
Canonical SMILES |
CC1C(C(=O)C2=CC3=C(C=C2C1C4=CC(=C(C=C4)O)OC)OCO3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


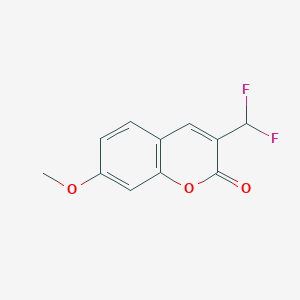
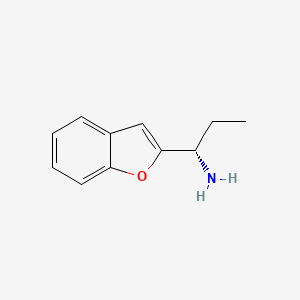

![1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13033412.png)

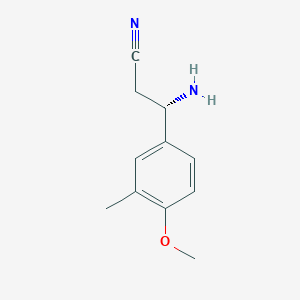

![(3aR,4S,9bS)-6-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13033421.png)
![(1R,2R)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13033426.png)
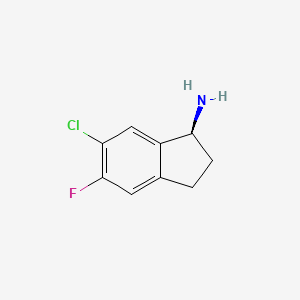

![7-Chloro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13033451.png)

